molecular formula C22H28FNa2O8P B1670331 Dexamethasone sodium phosphate CAS No. 2392-39-4

Dexamethasone sodium phosphate

Cat. No.: B1670331
CAS No.: 2392-39-4
M. Wt: 516.4 g/mol
InChI Key: PLCQGRYPOISRTQ-FCJDYXGNSA-L
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Description

Dexamethasone sodium phosphate is a synthetic adrenocortical steroid and a water-soluble inorganic ester of dexamethasone. It is widely used in the medical field due to its potent anti-inflammatory and immunosuppressive properties. This compound is commonly administered intravenously, intramuscularly, or orally to treat a variety of conditions, including severe allergies, asthma, chronic obstructive lung disease, and certain types of cancer .

Mechanism of Action

Target of Action

Dexamethasone sodium phosphate primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. When activated, they can suppress the immune response and reduce inflammation .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the expression of genes that regulate inflammatory responses . Specifically, it suppresses the inflammatory response to a variety of agents .

Biochemical Pathways

The activation of glucocorticoid receptors by this compound affects several biochemical pathways. It leads to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . These effects collectively contribute to the anti-inflammatory and immunosuppressive properties of the compound .

Pharmacokinetics

This compound exhibits rapid onset but short duration of action when compared with less soluble preparations . It is a water-soluble inorganic ester of dexamethasone, which allows it to produce a rapid response even when injected intramuscularly . The compound is partly metabolized by CYP3A4 enzymes in the liver .

Result of Action

The action of this compound results in a decrease in inflammation and suppression of the immune response . This makes it effective in the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It may delay or slow healing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility allows it to be readily absorbed and exert its effects rapidly . The compound’s short duration of action means that its effects may be less sustained in environments where it is rapidly metabolized or excreted .

Biochemical Analysis

Biochemical Properties

Dexamethasone Sodium Phosphate interacts with specific nuclear steroid receptors . It also interferes with NF-kB activation and apoptotic pathways . It is a potent synthetic glucocorticoid with low mineralocorticoid activity . It inhibits capillary dilatation, leukocyte migration, and phagocytosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the migration of neutrophils, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to specific nuclear steroid receptors, leading to changes in the transcription and translation of various genes . It also interferes with NF-kB activation and apoptotic pathways . This compound is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It produces a rapid response even when injected intramuscularly . Over time, the activity of CYP3A can be induced by this compound when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, the induction of parturition with corticosteroids may be associated with reduced viability of calves, an increased incidence of retained placentae, and possible subsequent metritis and/or subfertility .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is administered intravenously by direct injection slowly over 1 to several minutes or by continuous or intermittent intravenous infusion and by intramuscular, intra-articular, intrasynovial, intralesional, or soft-tissue injection .

Subcellular Localization

It is known that it binds to specific nuclear steroid receptors, suggesting that it may localize to the nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dexamethasone sodium phosphate involves several steps, starting from dexamethasone acetate epoxide. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation from neutralization . The final product is obtained through further recrystallization, drying, and ball-milling of the this compound crystal .

Industrial Production Methods

In industrial settings, this compound is produced by mixing dexamethasone phosphate with an alcohol solvent and active carbon, followed by filtration and crystallization. Sodium hydroxide solution is added to control the reaction’s pH, and the product is crystallized, separated, and dried under specific conditions .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone sodium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include pyrophosphoryl chloride, sodium hydroxide, and various solvents like alcohol. The reactions typically occur under controlled pH and temperature conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from these reactions is this compound itself, which is a crystalline powder used in various pharmaceutical formulations .

Scientific Research Applications

Dexamethasone sodium phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamethasone sodium phosphate is unique due to its high potency and water solubility, which allows for rapid onset of action and versatile administration routes. Compared to other glucocorticoids, it has a longer duration of action and minimal sodium-retaining properties, making it suitable for treating a wide range of conditions .

Properties

CAS No.

2392-39-4

Molecular Formula

C22H28FNa2O8P

Molecular Weight

516.4 g/mol

IUPAC Name

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1

InChI Key

PLCQGRYPOISRTQ-FCJDYXGNSA-L

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Appearance

Solid powder

2392-39-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1869-92-7
13926-43-7

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decadron phosphate
dexamethasone 21-phosphate
dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer
dexamethasone phosphate
dexamethasone phosphate disodium salt
dexamethasone sodium phosphate
dexamethasonedisodium phosphate
Solu- Decadron
Spersadex
Spersadox

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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